1,3-Benzodioxol-5-yl{5-fluoro-7'-phenyl-1,1',2,6',7',7'a-hexahydro-2-oxospiro(indole-3,5'-pyrrolo[1,2-c][1,3]thiazole)-6'-yl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxol-5-yl{5-fluoro-7’-phenyl-1,1’,2,6’,7’,7’a-hexahydro-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’-yl}methanone is a complex organic compound that features a unique combination of benzodioxole, fluorophenyl, indole, and thiazole moieties
Vorbereitungsmethoden
The synthesis of 1,3-Benzodioxol-5-yl{5-fluoro-7’-phenyl-1,1’,2,6’,7’,7’a-hexahydro-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’-yl}methanone typically involves multi-step organic synthesis. The preparation methods include:
Synthetic Routes: The synthesis begins with the preparation of the benzodioxole and indole intermediates. These intermediates are then subjected to various coupling reactions to form the final spiro compound.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Catalysts such as palladium or copper may be used to facilitate the coupling reactions.
Industrial Production Methods: Industrial production may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1,3-Benzodioxol-5-yl{5-fluoro-7’-phenyl-1,1’,2,6’,7’,7’a-hexahydro-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’-yl}methanone undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and indole moieties.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products: The major products depend on the specific reaction conditions but may include oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxol-5-yl{5-fluoro-7’-phenyl-1,1’,2,6’,7’,7’a-hexahydro-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’-yl}methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound may be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxol-5-yl{5-fluoro-7’-phenyl-1,1’,2,6’,7’,7’a-hexahydro-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’-yl}methanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
1,3-Benzodioxol-5-yl{5-fluoro-7’-phenyl-1,1’,2,6’,7’,7’a-hexahydro-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’-yl}methanone can be compared with similar compounds:
Similar Compounds: Compounds such as 1,3-benzodioxole, indole derivatives, and thiazole-containing molecules.
Uniqueness: The unique combination of benzodioxole, fluorophenyl, indole, and thiazole moieties in a spiro structure sets it apart from other compounds.
List of Similar Compounds:
Eigenschaften
Molekularformel |
C27H21FN2O4S |
---|---|
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
(3R)-6'-(1,3-benzodioxole-5-carbonyl)-5-fluoro-7'-phenylspiro[1H-indole-3,5'-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]thiazole]-2-one |
InChI |
InChI=1S/C27H21FN2O4S/c28-17-7-8-19-18(11-17)27(26(32)29-19)24(25(31)16-6-9-21-22(10-16)34-14-33-21)23(15-4-2-1-3-5-15)20-12-35-13-30(20)27/h1-11,20,23-24H,12-14H2,(H,29,32)/t20?,23?,24?,27-/m0/s1 |
InChI-Schlüssel |
ULEDRDXPEYODTR-UAFIWSKHSA-N |
Isomerische SMILES |
C1C2C(C([C@@]3(N2CS1)C4=C(C=CC(=C4)F)NC3=O)C(=O)C5=CC6=C(C=C5)OCO6)C7=CC=CC=C7 |
Kanonische SMILES |
C1C2C(C(C3(N2CS1)C4=C(C=CC(=C4)F)NC3=O)C(=O)C5=CC6=C(C=C5)OCO6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.